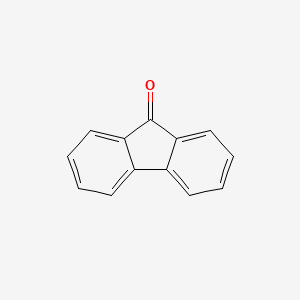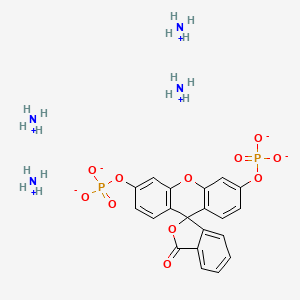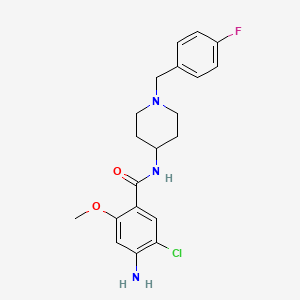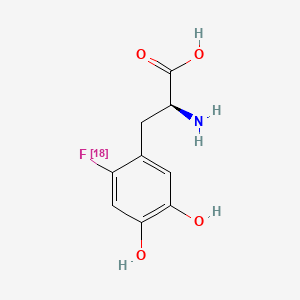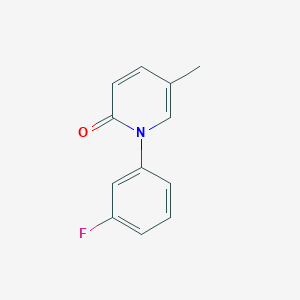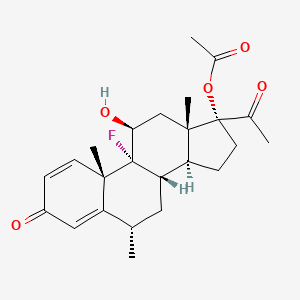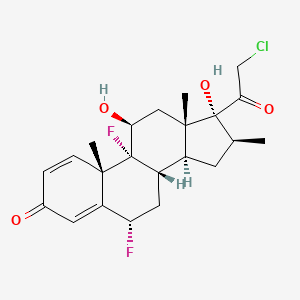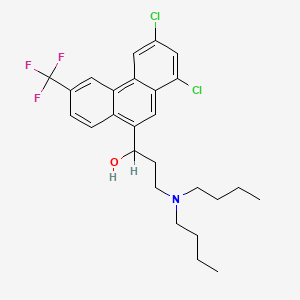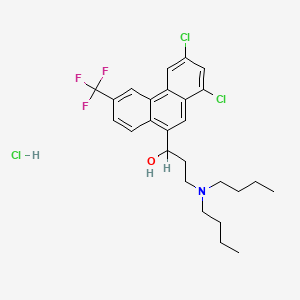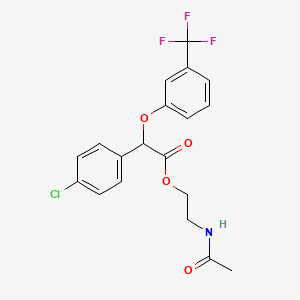![molecular formula C16H16N4O2S2 B1672983 N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide](/img/structure/B1672983.png)
N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
概要
説明
JNJ0966 is a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9) zymogen activation. It is known for its ability to inhibit the conversion of pro-MMP-9 to its active form without directly affecting the enzymatic activity of MMP-9 . This compound has shown potential in various scientific research applications, particularly in the fields of medicine and biology.
科学的研究の応用
JNJ0966 has a wide range of scientific research applications, including:
作用機序
JNJ0966 exerts its effects by selectively inhibiting the activation of pro-MMP-9 to its active form. It binds to a structural pocket near the MMP-9 zymogen cleavage site, preventing the conversion of pro-MMP-9 to active MMP-9 . This inhibition reduces the enzymatic activity of MMP-9, which is involved in various pathological processes such as inflammation, cancer, and fibrosis .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
JNJ0966 plays a crucial role in biochemical reactions by selectively inhibiting the activation of the MMP-9 zymogen, thereby preventing the generation of its catalytically active form. This compound interacts specifically with a structural pocket near the MMP-9 zymogen cleavage site, distinct from the catalytic domain . Notably, JNJ0966 does not affect the catalytic activity of other MMPs such as MMP-1, MMP-2, MMP-3, or MMP-14 .
Cellular Effects
JNJ0966 exerts significant effects on various cell types and cellular processes. By inhibiting MMP-9 activation, it influences cell signaling pathways, gene expression, and cellular metabolism. This inhibition can lead to reduced disease severity in conditions like experimental autoimmune encephalomyelitis, demonstrating its potential in modulating immune responses and inflammatory processes .
Molecular Mechanism
The molecular mechanism of JNJ0966 involves its binding interaction with a structural pocket near the MMP-9 zymogen cleavage site. This interaction prevents the activation of MMP-9, thereby inhibiting its enzymatic activity. The compound’s selectivity is attributed to its unique binding site, which is distinct from the catalytic domain, ensuring that it does not interfere with other MMPs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JNJ0966 have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods. Long-term studies have shown that JNJ0966 can effectively reduce disease severity and modulate cellular functions without significant degradation .
Dosage Effects in Animal Models
The effects of JNJ0966 vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits MMP-9 activation and reduces disease severity. At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
JNJ0966 is involved in metabolic pathways related to MMP-9 inhibition. It interacts with specific enzymes and cofactors that regulate MMP-9 activation, thereby influencing metabolic flux and metabolite levels. The compound’s selective inhibition of MMP-9 ensures minimal interference with other metabolic processes .
Transport and Distribution
Within cells and tissues, JNJ0966 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation at target sites, ensuring effective inhibition of MMP-9 activation .
Subcellular Localization
JNJ0966 exhibits subcellular localization that is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that JNJ0966 effectively inhibits MMP-9 activation at the desired sites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JNJ0966 involves the preparation of N-[2-[(2-methoxyphenyl)amino]-4’-methyl[4,5’-bithiazol]-2’-yl]acetamide. The synthetic route typically includes the following steps:
Formation of the bithiazole core: This involves the reaction of 2-aminothiazole with 2-bromo-4’-methylthiazole under specific conditions to form the bithiazole core.
Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of JNJ0966 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .
化学反応の分析
Types of Reactions
JNJ0966 primarily undergoes the following types of reactions:
Inhibition of pro-MMP-9 activation: JNJ0966 selectively inhibits the activation of pro-MMP-9 to its active form.
Interaction with structural pockets: The compound interacts with a structural pocket near the MMP-9 zymogen cleavage site, preventing its activation.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of JNJ0966 include 2-aminothiazole, 2-bromo-4’-methylthiazole, and acetyl chloride.
Major Products
The major product formed from the reactions involving JNJ0966 is the inhibition of the active form of MMP-9, which plays a crucial role in various pathological processes .
類似化合物との比較
Similar Compounds
GS-5745: Another selective inhibitor of MMP-9, used in the treatment of ulcerative colitis and gastric cancer.
SB-3CT: A selective inhibitor of MMP-2 and MMP-9, used in the study of cancer and neurodegenerative diseases.
Uniqueness of JNJ0966
JNJ0966 is unique in its high selectivity for MMP-9 zymogen activation inhibition. Unlike other inhibitors, it does not affect the enzymatic activity of other MMPs such as MMP-1, MMP-2, MMP-3, and MMP-14 . This selectivity makes it a valuable tool for studying the specific role of MMP-9 in various biological processes and diseases .
特性
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADCDCMLLGDCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of JNJ0966?
A1: JNJ0966 is a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9) that acts by preventing the activation of its zymogen (pro-MMP-9). [] Unlike traditional MMP inhibitors targeting the catalytic domain, JNJ0966 binds to an allosteric pocket near the MMP-9 zymogen cleavage site, thus blocking the conversion of the inactive pro-MMP-9 to its active form. []
Q2: How does JNJ0966's selectivity for MMP-9 benefit its potential therapeutic applications?
A2: Previous generations of broad-spectrum MMP inhibitors faced limitations in clinical trials due to off-target effects. [] JNJ0966 demonstrates high selectivity for MMP-9 and does not inhibit the activity of other MMPs, including the closely related MMP-2. [] This selectivity is crucial for minimizing potential side effects and enhancing its therapeutic potential in diseases where MMP-9 plays a specific role.
Q3: What are the downstream effects of MMP-9 inhibition by JNJ0966 in a disease model?
A3: Studies using JNJ0966 in a mouse model of experimental autoimmune encephalomyelitis (EAE) showed a reduction in disease severity. [] This effect is attributed to its ability to inhibit MMP-9 activation, thereby modulating the inflammatory response and reducing tissue damage associated with EAE progression.
Q4: Beyond EAE, what other disease models have shown JNJ0966 to be effective?
A4: Research shows JNJ0966 inhibits the proliferation and extracellular matrix (ECM) production of airway smooth muscle cells (ASMCs) induced by platelet-derived growth factor BB (PDGF-BB). [] This finding suggests potential therapeutic applications for JNJ0966 in asthma, where increased ASMC proliferation and ECM production contribute to airway remodeling and disease progression.
Q5: How does JNJ0966 impact TGF-β-induced epithelial-to-mesenchymal transition (EMT) in the lens?
A5: Studies utilizing JNJ0966 in rat lens epithelial cells (LECs) revealed that it prevents TGF-β-induced EMT by differentially regulating proteins involved in actin polymerization and cell migration. [] This suggests JNJ0966 could play a role in preventing fibrotic cataract formation, which is linked to TGF-β-induced EMT.
Q6: Could JNJ0966 be used in conjunction with existing stroke therapies?
A6: Research suggests that JNJ0966, in combination with recombinant-tissue plasminogen activator (rt-PA), could improve outcomes after acute ischemic stroke. [] The study highlighted that JNJ0966 attenuates the detrimental effects of delayed rt-PA therapy by reducing hemorrhagic transformation, edema, and improving neurological function. This indicates a potential for JNJ0966 to expand the treatment window for rt-PA and improve its safety profile in stroke patients.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





